2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine
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Overview
Description
2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 2-(propan-2-ylsulfanyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine typically involves the reaction of piperidine with 2-(propan-2-ylsulfanyl)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-(propan-2-ylsulfanyl)ethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing group, yielding simpler piperidine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives without the sulfur-containing group.
Substitution: Various substituted piperidines depending on the electrophile used.
Scientific Research Applications
2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperidine ring allows the compound to interact with biological macromolecules, potentially modulating their activity. The sulfur-containing group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Methylsulfanyl)ethyl]piperidine
- 2-[2-(Ethylsulfanyl)ethyl]piperidine
- 2-[2-(Butylsulfanyl)ethyl]piperidine
Uniqueness
2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H21NS |
---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
2-(2-propan-2-ylsulfanylethyl)piperidine |
InChI |
InChI=1S/C10H21NS/c1-9(2)12-8-6-10-5-3-4-7-11-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
PVFMNBGVTZKGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCC1CCCCN1 |
Origin of Product |
United States |
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